4-Bromo-3,8-dichloro-5-methoxyquinoline
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Overview
Description
4-Bromo-3,8-dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, which impart unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-3,8-dichloro-5-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a methoxyquinoline precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the quinoline ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-3,8-dichloro-5-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,8-dichloro-5-methoxyquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-3,8-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
4-Bromo-3,8-dichloro-5-methoxyquinoline can be compared with other quinoline derivatives such as:
- 4-Bromo-3,8-dichloroquinoline
- 5-Methoxyquinoline
- 3,8-Dichloroquinoline
These compounds share similar structural features but differ in the presence and position of substituents, which can significantly affect their chemical properties and applications. The unique combination of bromine, chlorine, and methoxy groups in this compound makes it distinct and valuable for specific research and industrial purposes .
Properties
CAS No. |
1208900-36-0 |
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Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
4-bromo-3,8-dichloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5(12)10-8(7)9(11)6(13)4-14-10/h2-4H,1H3 |
InChI Key |
FKOGNOKKGZOWST-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Cl |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Cl |
Synonyms |
4-Bromo-3,8-dichloro-5-methoxyquinoline |
Origin of Product |
United States |
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